molecular formula C7H16ClNO2 B092400 N,N-Diethyl-beta-alanine hydrochloride CAS No. 15674-67-6

N,N-Diethyl-beta-alanine hydrochloride

Cat. No. B092400
CAS RN: 15674-67-6
M. Wt: 181.66 g/mol
InChI Key: QQVHFNAGPZTCBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of beta-alanine derivatives is highlighted in the first paper, where DL-β-(4-Thiazolyl)-α-alanine, a compound structurally related to N,N-Diethyl-beta-alanine, is synthesized through the condensation of 4-thiazolylmethyl chloride and diethyl acetamidomalonate, followed by hydrolysis . This method demonstrates the potential for creating a variety of beta-alanine derivatives by substituting different groups on the nitrogen atom of the beta-alanine backbone.

Molecular Structure Analysis

While the molecular structure of N,N-Diethyl-beta-alanine hydrochloride is not explicitly analyzed in the papers, the structure of beta-alanine derivatives can be inferred to have a beta-alanine core with additional substituents that influence their chemical behavior. The presence of diethyl groups would likely affect the molecule's polarity and its ability to form hydrogen bonds .

Chemical Reactions Analysis

The first paper provides an example of chemical reactions involving a beta-alanine derivative, where the N-carbobenzoxy derivative of DL-β-(4-Thiazolyl)-α-alanine is transformed into various esters and hydrazides . This suggests that N,N-Diethyl-beta-alanine could also undergo similar transformations, allowing for the creation of a range of compounds with different chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-Diethyl-beta-alanine hydrochloride are not directly described in the papers. However, the synthesis and reactions of related beta-alanine derivatives imply that the physical properties such as solubility, melting point, and boiling point could be influenced by the substituents attached to the beta-alanine core. The chemical properties, such as reactivity and stability, would also be affected by these substituents .

The second paper discusses the synthesis of beta-alanine betaine in plants, which is structurally different from N,N-Diethyl-beta-alanine but shares the beta-alanine moiety . The study of osmoprotectants like beta-alanine betaine can provide insights into the biological roles and potential applications of beta-alanine derivatives.

Scientific Research Applications

1. Synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules

  • Summary of Application: β-Alanine and its derivatives are important starting materials for the preparation of peptides or compounds with biological activity. In this work, a new approach for the synthesis of N-alkyl-β-amino acids and N-alkyl-β-amino esters using dendrimeric intermediates in a one-pot reaction is presented .
  • Methods of Application: Dendrimeric compounds, with a pentaerythritol core, were prepared and used to obtain the β-amino acid derivatives and β-amino esters with good yields . This paper presents the first reaction where dendrimers are used for synthesizing organic compounds .
  • Results or Outcomes: The authors were able to synthesize N-alkyl-β-amino acids and N-alkyl-β-amino esters using dendrimeric intermediates in a one-pot reaction, with friendly reaction conditions .

2. Dual Protection of Amino Functions Involving Boc

  • Summary of Application: This research highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
  • Methods of Application: The review discusses the use of Boc (tert-butyl carbamate) for the protection of amino functions. It also explores the synthesis, properties, and applications of products containing one or two Boc-groups .
  • Results or Outcomes: The review provides a comprehensive understanding of the role of Boc in the protection of amino functions and its applications in the synthesis of various organic compounds .

3. The Synthesis and Role of β-Alanine in Plants

  • Summary of Application: This review discusses the biosynthesis, metabolism, and role of β-alanine in plants .
  • Methods of Application: The review explores the various functions of β-alanine unique to plants. It is accumulated as a generic stress response molecule involved in protecting plants from temperature extremes, hypoxia, drought, heavy metal shock, and some biotic stresses .
  • Results or Outcomes: The review provides evidence of β-alanine’s participation in lignin biosynthesis and ethylene production in some species. It is further converted to the osmoprotective compound β-alanine betaine in some species and converted to the antioxidant homoglutathione in others .

4. Biotechnological Production of β-Alanine

  • Summary of Application: This research discusses the biotechnological strategies for the production of β-alanine .
  • Methods of Application: The paper explores whole-cell biocatalysis, enzyme-catalysis, and fermentation as potential methods for the biotechnological production of β-alanine .
  • Results or Outcomes: The research provides insights into the potential of biotechnological methods for the production of β-alanine .

5. Reprogramming Natural Proteins Using Unnatural Amino Acids

  • Summary of Application: This research discusses the synthesis and applications of unnatural amino acids (UAAs) in protein engineering and drug discovery .
  • Methods of Application: The review explores the use of UAAs to reprogram natural proteins, thereby allowing the evolution of proteins with enhanced stability and activity .
  • Results or Outcomes: The review provides insights into the potential of UAAs in the field of enzymology and drug discovery .

6. Environmental Applications of β-Alanine

  • Summary of Application: β-Alanine and its derivatives are widely used in environmental applications .
  • Methods of Application: The paper discusses the biological production of β-alanine and its role in various environmental applications .
  • Results or Outcomes: The research provides insights into the potential of biotechnological methods for the production of β-alanine and its environmental applications .

Safety And Hazards

Safety data sheets suggest that “N,N-Diethyl-beta-alanine hydrochloride” should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment, such as chemical impermeable gloves, is advised .

properties

IUPAC Name

3-(diethylamino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-3-8(4-2)6-5-7(9)10;/h3-6H2,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVHFNAGPZTCBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70166122
Record name N,N-Diethyl-beta-alanine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-beta-alanine hydrochloride

CAS RN

15674-67-6
Record name β-Alanine, N,N-diethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N,N-Diethyl-beta-alanine hydrochloride
Source ChemIDplus
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Record name N,N-Diethyl-beta-alanine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-diethyl-β-alanine hydrochloride
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